

Comparative toxicological assessment of pentenenitrile isomers

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Compound of Interest		
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A Comparative Toxicological Assessment of Pentenenitrile Isomers

This guide provides a comprehensive comparison of the toxicological profiles of three pentenenitrile isomers: 2-pentenenitrile, 3-pentenenitrile, and **4-pentenenitrile**. The information is intended for researchers, scientists, and professionals in the field of drug development and toxicology to facilitate a clear understanding of the relative hazards associated with these compounds. The primary mechanism of toxicity for aliphatic nitriles is the metabolic release of cyanide, which inhibits cellular respiration.[1][2]

Quantitative Toxicological Data

The following table summarizes the available quantitative toxicity data for the pentenenitrile isomers.



Toxicolog ical Endpoint	2- Pentenen itrile	3- Pentenen itrile	4- Pentenen itrile	Test Species	Route of Administr ation	Source
Oral LD50	536 - 670 mg/kg	Not available	Not available	Rat	Oral gavage	[3]
Inhalation LC50	Not available	420 ppm/4h	2,550 ppm/4h	Rat	Inhalation	[4][5][6][7]
NOEL (Systemic)	3 mg/kg/day	Not available	Not available	Rat	Oral gavage	[3][8]
NOEL (Reproduct ive)	10 mg/kg/day	Not available	Not available	Rat	Oral gavage	[3][8]

Note: LD50 (Lethal Dose, 50%), LC50 (Lethal Concentration, 50%), NOEL (No-Observed-Effect Level).

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Repeated-Dose and Reproductive/Developmental Toxicity Screening of 2-Pentenenitrile[3][8]

- Test Substance: A mixture of cis/trans 2-pentenenitrile (37.4% to 67.7% cis).
- Test Species: Sprague-Dawley rats (10/sex/dose group).
- Administration: Once daily by oral gavage.
- Dosage Levels: 0, 1, 3, or 10 mg/kg/day.
- Duration: 28 days prior to and during cohabitation, and through day 3 of lactation for females.
- Parameters Evaluated:



- General Toxicity: Mortality, clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and gross and microscopic pathology.
- Neurotoxicity: Functional observational battery and motor activity.
- Reproductive Toxicity: Mating and fertility indices.
- Developmental Toxicity: Number of pups born, pup survival to lactation day 4, and pup weight.
- Key Findings:
 - The No-Observed-Effect Level (NOEL) for systemic toxicity was determined to be 3 mg/kg/day, based on the degeneration of the olfactory mucosa in females at the 10 mg/kg/day dose.[3][8]
 - The NOEL for reproductive and neurobehavioral toxicity, as well as for offspring toxicity, was 10 mg/kg/day, the highest dose tested.[3][8]

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of acute toxicity for pentenenitrile isomers, like other aliphatic nitriles, is the metabolic release of cyanide.[1][2][5] This process is primarily mediated by the cytochrome P450 enzyme system in the liver.[2][9] The released cyanide ion (CN-) is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, leading to the disruption of cellular respiration and cytotoxic hypoxia.[1]

Some unsaturated nitriles, such as allyl nitrile (a structurally related compound), have also been shown to induce neurobehavioral abnormalities.[10][11] This is thought to involve the activation of the serotonin (5-HT) system and potential involvement of the dopamine (DA) system in the central nervous system.[11]

Below are diagrams illustrating the general metabolic activation of nitriles and the subsequent inhibition of the mitochondrial respiratory chain.



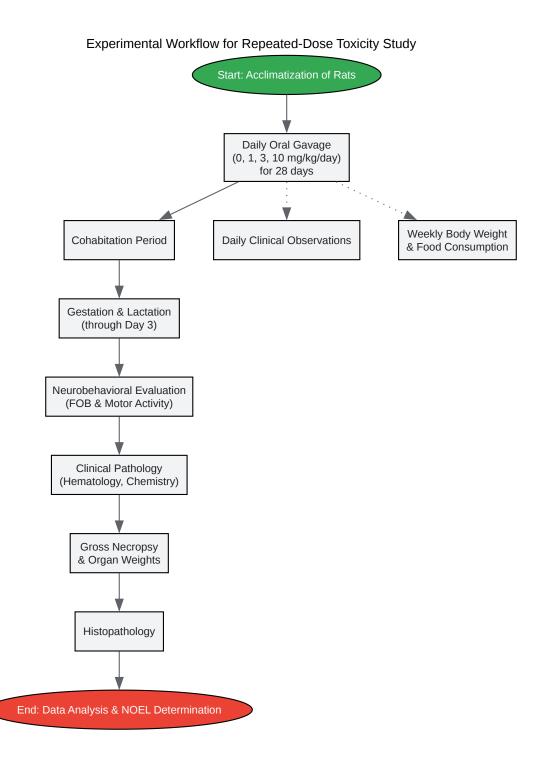
Metabolism Pentenenitrile Isomer Oxidation Cytochrome P450 (Liver Microsomes) Release Mitochondrial Respiration Cyanide (CN-) Electron Transport Chain **Inhibits** Cytochrome c Oxidase (Complex IV) Enables ATP Production Cellular Respiration

Metabolic Activation of Pentenenitrile and Cyanide-Induced Toxicity

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Metabolic pathway of pentenenitrile leading to cyanide-induced toxicity.





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Workflow for the 28-day repeated-dose toxicity study of 2-pentenenitrile.



Comparative Discussion

While data is most complete for 2-pentenenitrile, the available information suggests that all three isomers pose a significant toxicological risk, primarily through the inhalation and oral routes of exposure. The LC50 values indicate that 3-pentenenitrile is considerably more toxic via inhalation than **4-pentenenitrile**.[4][6]

The neurobehavioral effects observed with related unsaturated nitriles like allyl nitrile suggest that this class of compounds may have complex toxicological profiles beyond acute cyanide poisoning.[10][11] The degeneration of the olfactory mucosa observed in rats treated with 2-pentenenitrile further highlights the potential for localized toxicity.[3][8]

In conclusion, while sharing a common mechanism of cyanide-mediated toxicity, the pentenenitrile isomers exhibit differences in their acute toxicity potencies. Further research is warranted to fully characterize the toxicological profiles of 3-pentenenitrile and 4-pentenenitrile, including repeated-dose and reproductive toxicity studies, to allow for a more comprehensive comparative risk assessment.

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